molecular formula C15H24O4 B15354172 Deoxydihydroartemisinin (a,b Mixture)

Deoxydihydroartemisinin (a,b Mixture)

Cat. No.: B15354172
M. Wt: 268.35 g/mol
InChI Key: JQGOBHOUYKYFPD-ZDGBRWEXSA-N
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Description

Deoxydihydroartemisinin (a,b mixture) is a chemical compound derived from artemisinin, a natural product found in the sweet wormwood plant (Artemisia annua)

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxydihydroartemisinin can be synthesized through various chemical reactions starting from artemisinin. One common method involves the reduction of artemisinin using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of deoxydihydroartemisinin involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced chemical reactors and purification techniques is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Deoxydihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of deoxydihydroartemisinin, which can have different biological activities and properties.

Scientific Research Applications

  • Medicine: It is primarily known for its antimalarial properties. Research has also shown its potential in treating other diseases, such as cancer and inflammatory conditions.

  • Biology: Studies have explored its effects on cellular processes, including oxidative stress and hypoxia modulation.

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Industry: Its derivatives are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which deoxydihydroartemisinin exerts its effects involves the generation of reactive oxygen species (ROS) and the modulation of cellular pathways. It targets specific molecular pathways related to oxidative stress and hypoxia, leading to the inhibition of parasite growth in malaria and the regulation of immune responses in cancer and inflammatory diseases.

Comparison with Similar Compounds

  • Artemisinin

  • Dihydroartemisinin

  • Artesunate

  • Artemether

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol

InChI

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-/m1/s1

InChI Key

JQGOBHOUYKYFPD-ZDGBRWEXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C

Origin of Product

United States

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